1-8-Dynorphin B (swine), N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide)-;1-8-Dynorphin B (swine), N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-8-Dynorphin B (swine), N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide)- is a synthetic peptide derivative. Peptides like dynorphins are known for their role in modulating pain and other physiological functions by interacting with opioid receptors in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods
Industrial production of peptides often scales up SPPS techniques, utilizing automated peptide synthesizers to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify peptide properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents.
Major Products
The major products of these reactions are typically modified peptides with altered functional groups or sequences.
Scientific Research Applications
Chemistry
Peptides like 1-8-Dynorphin B are used in research to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology
In biological research, these peptides are used to investigate their interactions with receptors, particularly opioid receptors, and their effects on cellular signaling pathways.
Medicine
Dynorphin peptides are studied for their potential therapeutic applications in pain management, addiction treatment, and neurodegenerative diseases.
Industry
Peptides are used in the development of diagnostic assays, as well as in the cosmetic industry for their bioactive properties.
Mechanism of Action
1-8-Dynorphin B (swine), N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide)- likely exerts its effects by binding to kappa opioid receptors (KORs). This interaction modulates the release of neurotransmitters and influences pain perception, mood, and stress responses. The molecular pathways involved include G-protein coupled receptor signaling and downstream effectors like adenylate cyclase inhibition.
Comparison with Similar Compounds
Similar Compounds
Dynorphin A: Another member of the dynorphin family with similar opioid receptor interactions.
Beta-Endorphin: An endogenous opioid peptide with analgesic properties.
Enkephalins: Peptides that also interact with opioid receptors but have different receptor affinities.
Uniqueness
1-8-Dynorphin B (swine), N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide)- is unique due to its specific modifications, which may enhance its stability, receptor affinity, or resistance to enzymatic degradation compared to other dynorphins.
Properties
IUPAC Name |
2-[[5-(diaminomethylideneamino)-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENWDDCMEATQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H81N15O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.